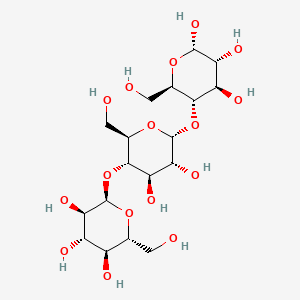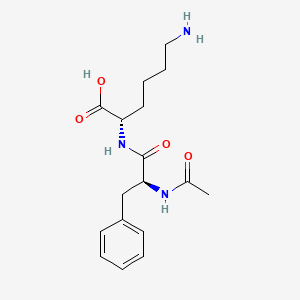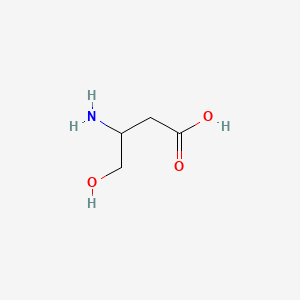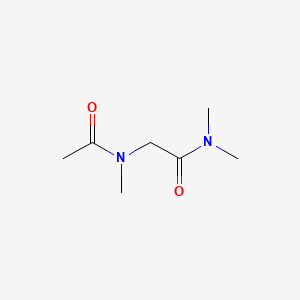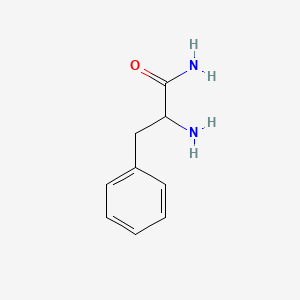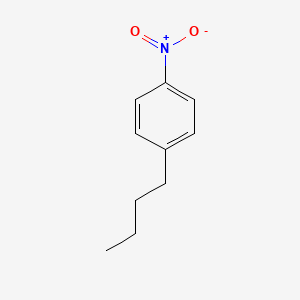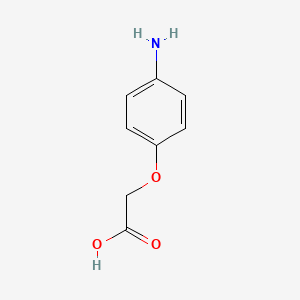
O-(m-Chlorobenzyl)hydroxylamine hydrochloride
説明
O-(m-Chlorobenzyl)hydroxylamine hydrochloride is a chemical compound utilized in various chemical syntheses and reactions. Its role is significant in the synthesis of N-benzoyliminopyridinium ylides and in the study of molecular structures and chemical reactions due to its unique properties.
Synthesis Analysis
A method for the synthesis of O-benzylhydroxylamine hydrochloride from polyvinyl alcohol alcoholysis liquor has been developed, achieving a total yield of 90.2% with 99.3% purity. This method involves amidation, etherification, and hydrolysis processes, with the structure confirmed by IR spectroscopy (L. Qian, 2013)(Qian, 2013).
Molecular Structure Analysis
The molecular structures of various hydroxylamines, including O-methylhydroxylamine and N-methylhydroxylamine, have been determined by electron diffraction in the gas phase. These studies provide insights into the structural changes occurring with methyl substitution and the effects on N-O and C-N bond lengths (D. Rankin et al., 1981)(Rankin et al., 1981).
Chemical Reactions and Properties
The reaction of 3-(o-chlorobenzylidene)-2,4-dioxopentanoic acid with hydroxylamine hydrochloride has been studied, revealing the formation of compounds with specific yields and providing insights into the reactive properties of related chlorobenzyl derivatives (T. Kurihara et al., 1977)(Kurihara et al., 1977).
Physical Properties Analysis
While specific studies directly addressing the physical properties of O-(m-Chlorobenzyl)hydroxylamine hydrochloride are not highlighted, it's understood that such compounds' physical properties are crucial for their applications in chemical syntheses and analytical methods.
Chemical Properties Analysis
The chemical properties of O-(m-Chlorobenzyl)hydroxylamine hydrochloride are indicative of its reactivity and usefulness in synthesizing various chemical compounds. The chemical reactivity, such as its ability to participate in condensation reactions and its role in the synthesis of N,N,O-trisubstituted hydroxylamines, underscores its chemical versatility (Sandeep Dhanju and D. Crich, 2016)(Dhanju & Crich, 2016).
科学的研究の応用
-
Transition Metal-Catalyzed C–N Bond-Forming Reactions
- Application : O-Benzoylhydroxylamines are used as electrophilic aminating agents in transition metal-catalyzed C–N bond-forming reactions. These reactions are crucial for the synthesis of various organic molecules and pharmaceuticals .
- Method : The reaction involves the use of O-benzoylhydroxylamines and a transition metal catalyst to facilitate the formation of carbon-nitrogen bonds .
- Results : This method has proven to be efficient and selective, allowing for the facile construction of carbon–nitrogen bonds. It has been widely used in both academic and industrial research .
-
Determination of Hydroxylamine in Water Samples
- Application : A modified glassy carbon electrode (GCE) surface with nitrogen-doped hollow carbon spheres (N-HCSs) is used for the determination of hydroxylamine in water samples .
- Method : Electrochemical analysis methods such as Differential Pulse Voltammetry (DPV), Cyclic Voltammetry (CV), and Chronoamperometry (CA) are used. The N-HCSs/GCE shows admirable performance for the hydroxylamine determination .
- Results : The method provides a broad linear dynamic range from 10.0 to 100.0 µM, and a narrow limit of detection (LOD) of 3.0 µM. It has successful applicability for sensing the hydroxylamine found in real water specimens .
-
O-Derivatization of Hydroxylamines, Oximes and Related Compounds
- Application : O-alkylation and arylation of oximes, hydroxylamines and related compounds are important for the synthesis of various organic molecules .
- Method : The process involves the direct preparation of O-substituted hydroxylamines from alcohols by O-alkylation of tert-butyl N-hydroxycarbamate with the methanesulfonates of respective alcohols, followed by acidic N-deprotection .
- Results : This method provides a convenient route to O-substituted hydroxylamines, which are valuable building blocks in the synthesis of oxime ethers and benzofurans .
-
Transition Metal-Catalyzed C–N Bond-Forming Reactions with O-Benzoylhydroxylamines
- Application : O-Benzoylhydroxylamines are used as electrophilic aminating agents in transition metal-catalyzed C–N bond-forming reactions .
- Method : The reaction involves the use of O-benzoylhydroxylamines and a transition metal catalyst to facilitate the formation of carbon-nitrogen bonds .
- Results : This method has proven to be efficient and selective, allowing for the facile construction of carbon–nitrogen bonds. It has been widely used in both academic and industrial research .
-
Use of Hydroxamic Acid Derivatives in Medicinal Chemistry
- Application : Hydroxamic acid derivatives, thanks to their ability to chelate metal ions such as Fe(III) and Zn(II), have been extensively investigated as a pharmacophoric group of many metalloprotease inhibitors .
- Method : The method involves the synthesis of hydroxamic acid derivatives and their use in the inhibition of metalloproteases .
- Results : These compounds have found widespread application in medicinal chemistry, particularly in the development of new pharmaceutical agents .
-
O-Alkylation and Arylation of Oximes, Hydroxylamines and Related Compounds
- Application : O-alkylation and arylation of oximes, hydroxylamines and related compounds are important for the synthesis of various organic molecules .
- Method : The process involves the direct preparation of O-substituted hydroxylamines from alcohols by O-alkylation of tert-butyl N-hydroxycarbamate with the methanesulfonates of respective alcohols, followed by acidic N-deprotection .
- Results : This method provides a convenient route to O-substituted hydroxylamines, which are valuable building blocks in the synthesis of oxime ethers and benzofurans .
-
Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate
- Application : A Pd-catalyzed O-arylation of ethyl acetohydroximate as an hydroxylamine equivalent with aryl chlorides, bromides, and iodides offers short reaction times and broad substrate scope .
- Method : The reaction allows access to O-arylhydroxylamines that would be difficult to prepare .
- Results : Moreover, the O-arylated products can be directly transformed into substituted benzofurans in a single operation .
-
Hydrogenation of Oximes to Amines and Hydroxylamines
- Application : The hydrogenation of oximes to amines and hydroxylamines is a significant transformation in synthetic chemistry .
- Method : Oximes are obtained by reacting a carbonyl compound with hydroxylamine hydrochloride .
- Results : The main advantages of this methodology are the use of easily available oximes and a benign reducing agent—hydrogen—as well as the possibility to control the selectivity to amine or hydroxylamine formation .
Safety And Hazards
特性
IUPAC Name |
O-[(3-chlorophenyl)methyl]hydroxylamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO.ClH/c8-7-3-1-2-6(4-7)5-10-9;/h1-4H,5,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZPCEIVCWGWHCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CON.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50952080 | |
| Record name | O-[(3-Chlorophenyl)methyl]hydroxylamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50952080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O-(m-Chlorobenzyl)hydroxylamine hydrochloride | |
CAS RN |
29605-78-5 | |
| Record name | Hydroxylamine, O-[(3-chlorophenyl)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29605-78-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydroxylamine, O-(m-chlorobenzyl)-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029605785 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 29605-78-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131325 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | O-[(3-Chlorophenyl)methyl]hydroxylamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50952080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



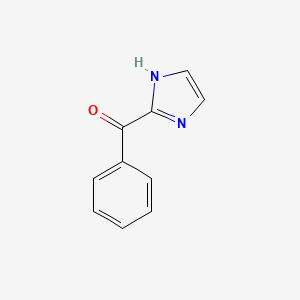

![4-[Tert-butyl(dimethyl)silyl]oxybutanoic acid](/img/structure/B1266271.png)
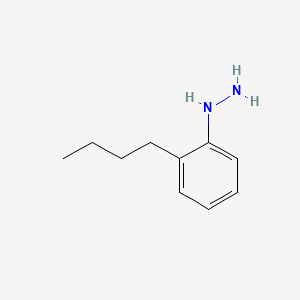
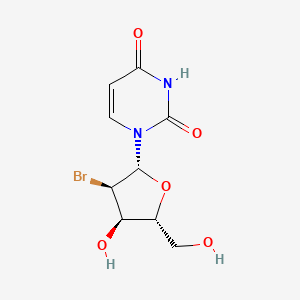
![6-Bromobenzo[d]thiazol-2(3H)-one](/img/structure/B1266275.png)
![2,3-dihydroxypropyl [(8R,9S,10R,14S)-13-ethyl-17-ethynyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] carbonate](/img/structure/B1266277.png)
